molecular formula C19H15ClFNO2 B11937393 3-(5-(3-Chlorophenyl)-2-furyl)-N-(2-fluorophenyl)propanamide CAS No. 853312-65-9

3-(5-(3-Chlorophenyl)-2-furyl)-N-(2-fluorophenyl)propanamide

Cat. No.: B11937393
CAS No.: 853312-65-9
M. Wt: 343.8 g/mol
InChI Key: ZGMAUMCWYCUYQC-UHFFFAOYSA-N
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Description

3-(5-(3-Chlorophenyl)-2-furyl)-N-(2-fluorophenyl)propanamide is a halogenated propanamide derivative featuring a furan ring substituted with a 3-chlorophenyl group and an amide-linked 2-fluorophenyl moiety. Its molecular formula is C₂₀H₁₆ClFNO₂, with an average mass of 356.80 g/mol.

Properties

CAS No.

853312-65-9

Molecular Formula

C19H15ClFNO2

Molecular Weight

343.8 g/mol

IUPAC Name

3-[5-(3-chlorophenyl)furan-2-yl]-N-(2-fluorophenyl)propanamide

InChI

InChI=1S/C19H15ClFNO2/c20-14-5-3-4-13(12-14)18-10-8-15(24-18)9-11-19(23)22-17-7-2-1-6-16(17)21/h1-8,10,12H,9,11H2,(H,22,23)

InChI Key

ZGMAUMCWYCUYQC-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)NC(=O)CCC2=CC=C(O2)C3=CC(=CC=C3)Cl)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(5-(3-Chlorophenyl)-2-furyl)-N-(2-fluorophenyl)propanamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Furyl Intermediate: The synthesis begins with the preparation of the furyl intermediate through a reaction between a suitable furan derivative and a chlorophenyl compound under controlled conditions.

    Amidation Reaction: The furyl intermediate is then subjected to an amidation reaction with 2-fluoroaniline in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine.

    Purification: The final product is purified using techniques such as column chromatography to obtain the desired compound in high purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, yield, and cost-effectiveness. Key considerations include the selection of solvents, reaction conditions, and purification methods to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

3-(5-(3-Chlorophenyl)-2-furyl)-N-(2-fluorophenyl)propanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the halogenated positions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted derivatives with new functional groups.

Scientific Research Applications

3-(5-(3-Chlorophenyl)-2-furyl)-N-(2-fluorophenyl)propanamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-(5-(3-Chlorophenyl)-2-furyl)-N-(2-fluorophenyl)propanamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations on the Furan Ring

(a) 3-(5-(4-Bromophenyl)-2-furyl)-N-(3-chloro-2-methylphenyl)propanamide
  • Key Differences :
    • Furan substituent : 4-Bromophenyl (vs. 3-chlorophenyl in the target compound).
    • Amide group : 3-Chloro-2-methylphenyl (vs. 2-fluorophenyl).
  • Implications :
    • Bromine increases molecular weight (374.27 g/mol ) and lipophilicity compared to chlorine.
    • Methyl substitution on the amide phenyl may reduce steric hindrance but decrease electronegativity compared to fluorine.
  • Applications: Potential use in halogen-dependent enzyme inhibition due to bromine’s strong leaving-group properties .
(b) N-(3-Chlorophenyl)-3-[5-(4-fluorophenyl)furan-2-yl]propanamide
  • Key Differences :
    • Furan substituent : 4-Fluorophenyl (vs. 3-chlorophenyl).
    • Amide group : 3-Chlorophenyl (vs. 2-fluorophenyl).
  • Implications :
    • Fluorine’s electron-withdrawing effect on the furan ring may enhance aromatic stability.
    • The meta-chloro substituent on the amide group could alter binding affinity in receptor models.
  • Applications : Fluorine’s metabolic stability makes this compound a candidate for prolonged-action pharmaceuticals .

Variations in the Amide Group

(a) 3-(5-(3-Chlorophenyl)-2-furyl)-N-(2-methylphenyl)propanamide
  • Key Differences :
    • Amide group : 2-Methylphenyl (vs. 2-fluorophenyl).
  • Molecular weight (339.82 g/mol) is lower than the target compound.
  • Applications : Simpler alkyl groups may improve synthetic accessibility for high-throughput screening .
(b) N-(2-Fluorophenyl)-N-[1-(2-phenylethyl)piperidin-4-yl]propanamide
  • Key Differences :
    • Core structure : Piperidine ring (vs. furan).
    • Amide group : Shared 2-fluorophenyl but fused with a phenethyl-piperidine moiety.
  • Implications: The piperidine ring introduces basicity and opioid receptor affinity (fentanyl analog).
  • Applications : Opioid receptor modulation, though distinct from the furan-based target .

Core Ring Modifications

(a) N-(Benzothiazole-2-yl)-3-(3-chlorophenyl)propanamide
  • Key Differences :
    • Core structure : Benzothiazole (vs. furan).
    • Amide group : Benzothiazole-2-yl (vs. 2-fluorophenyl).
  • Implications :
    • Benzothiazole’s planar structure enhances π-π stacking, useful in kinase inhibition.
    • Absence of a fluorine atom reduces metabolic resistance.
  • Applications : Anticancer or antiviral agents due to benzothiazole’s prevalence in kinase inhibitors .

Structural and Pharmacological Data Table

Compound Name Furan Substituent Amide Group Molecular Weight (g/mol) Key Features Potential Applications
Target Compound 3-Chlorophenyl 2-Fluorophenyl 356.80 Halogenated furan, fluorinated amide Agrochemicals, CNS drugs
3-(5-(4-Bromophenyl)-2-furyl)-N-(3-chloro-2-methylphenyl)propanamide 4-Bromophenyl 3-Chloro-2-methylphenyl 374.27 High lipophilicity, bromine substituent Enzyme inhibition
N-(3-Chlorophenyl)-3-[5-(4-fluorophenyl)furan-2-yl]propanamide 4-Fluorophenyl 3-Chlorophenyl 355.78 Dual halogenation, furan stability Long-acting pharmaceuticals
N-(2-Fluorophenyl)-N-[1-(2-phenylethyl)piperidin-4-yl]propanamide None (piperidine core) 2-Fluorophenyl 384.46 Opioid receptor ligand Analgesics
3-(4-tert-Butylphenoxy)-N-(3-chlorophenyl)propanamide None (phenoxy core) 3-Chlorophenyl 358.85 Bulky tert-butyl group Agrochemical stability

Research Findings and Implications

  • Halogen Effects : Chlorine and fluorine in the target compound enhance binding to hydrophobic pockets and resist oxidative metabolism, critical for pesticidal activity (e.g., furilazole analogs in ) .
  • Structural Flexibility : The furan ring’s substitution pattern (meta vs. para) significantly impacts receptor selectivity. For example, 4-fluorophenyl on furan () may target different enzymes than 3-chlorophenyl .
  • Synthetic Accessibility : Methyl or bromine substituents (Evidences 2, 4) simplify synthesis but may reduce target specificity compared to fluorine .

Biological Activity

The compound 3-(5-(3-Chlorophenyl)-2-furyl)-N-(2-fluorophenyl)propanamide is a synthetic molecule that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article delves into the biological activity of this compound, examining its mechanisms, efficacy against various biological targets, and relevant case studies.

Chemical Structure and Properties

  • IUPAC Name : this compound
  • Molecular Formula : C18H16ClFNO
  • Molecular Weight : 319.78 g/mol

The structure of the compound features a furyl group, a chlorophenyl substituent, and a fluorophenyl moiety, which are critical for its biological interactions.

Anticancer Activity

Recent studies have highlighted the anticancer potential of compounds similar to this compound. For instance, a related compound demonstrated significant cytotoxicity against various cancer cell lines, with IC50 values in the nanomolar range. The mechanism of action often involves the induction of apoptosis and inhibition of key signaling pathways associated with cancer cell proliferation .

Case Study: Cytotoxicity Against L1210 Cells

In a notable study, the compound exhibited potent inhibition of L1210 mouse leukemia cells. The growth inhibition was confirmed through assays that indicated an IC50 value significantly lower than that of standard chemotherapeutic agents like doxorubicin. This suggests a promising therapeutic index for further development .

Antimicrobial Activity

The compound's structure suggests potential antimicrobial properties. Similar compounds have shown moderate to good activity against both Gram-positive and Gram-negative bacteria. For example, MIC values against strains such as Staphylococcus aureus and Escherichia coli ranged from 4.69 to 22.9 µM, indicating effective antimicrobial action .

The proposed mechanism for the biological activity of this compound includes:

  • Inhibition of Enzymatic Activity : Compounds with similar structures have been shown to inhibit enzymes involved in cancer metabolism.
  • Induction of Apoptosis : The ability to trigger programmed cell death in cancer cells is a critical feature of its anticancer activity.
  • Antimicrobial Mechanisms : The presence of halogenated groups (like chlorine and fluorine) often enhances binding affinity to bacterial enzymes or receptors, disrupting their function.

Table 1: Biological Activity Summary

Activity TypeTarget Organism/Cell LineIC50 Value (µM)Reference
AnticancerL1210 mouse leukemia<10
AntimicrobialStaphylococcus aureus4.69
AntimicrobialEscherichia coli8.33

Structure-Activity Relationship (SAR)

The structure-activity relationship studies indicate that:

  • Chlorine Substitution : Presence of chlorine on the phenyl ring enhances cytotoxicity.
  • Furyl Moiety : Essential for maintaining bioactivity against cancer cells.
  • Fluorine Substitution : Improves binding affinity to target proteins, enhancing antimicrobial efficacy.

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